(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
CAS No.: 2219353-67-8
Cat. No.: VC5757862
Molecular Formula: C6H13ClFNO2S
Molecular Weight: 217.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219353-67-8 |
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Molecular Formula | C6H13ClFNO2S |
Molecular Weight | 217.68 |
IUPAC Name | (2S,4S)-4-fluoro-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Standard InChI Key | BOABCVIRHRNHSC-GEMLJDPKSA-N |
SMILES | CS(=O)(=O)CC1CC(CN1)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is CHClFNOS, with a molecular weight of 217.68 g/mol. Its structure features a pyrrolidine ring—a five-membered secondary amine—with two stereogenic centers at the 2nd and 4th positions, resulting in the (2S,4S) configuration. Key substituents include:
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A fluorine atom at the 4th position, which introduces electronegativity and influences electronic distribution.
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A methanesulfonylmethyl group (-SOCH) at the 2nd position, contributing to nucleophilic substitution reactivity.
Table 1: Molecular Data for (2S,4S)-4-Fluoro-2-(Methanesulfonylmethyl)Pyrrolidine Hydrochloride
Property | Value |
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CAS Number | 2219353-67-8 |
Molecular Formula | CHClFNOS |
Molecular Weight | 217.68 g/mol |
Chiral Centers | 2 (2S,4S) |
Key Functional Groups | Fluorine, Methanesulfonylmethyl |
The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Synthetic Pathways and Optimization
Synthesis of this compound involves multi-step organic reactions that prioritize stereochemical control and functional group compatibility. A representative approach includes:
Step 1: Preparation of the Pyrrolidine Core
Starting from (2S,4R)-4-hydroxyproline derivatives, stereochemical inversion at the 4th position is achieved via Mitsunobu reactions or mesylation followed by nucleophilic displacement . For instance, lactonization of (2S,4R)-N-Boc-4-hydroxyproline using a Mitsunobu reaction facilitates configuration inversion to the (2S,4S) form .
Step 3: Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
Critical Parameters:
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Temperature: Controlled heating (e.g., 0–120°C) to prevent racemization.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.
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Catalysts: Use of DMAP or triethylamine to accelerate sulfonylation .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by two key groups:
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Methanesulfonylmethyl Group: Acts as a leaving group in S2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols).
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Fluorine Atom: Electron-withdrawing effects stabilize adjacent carbocations and modulate ring conformation.
Example Reaction: Nucleophilic Substitution
Reaction with sodium azide in DMF yields (2S,4S)-4-fluoro-2-azidomethylpyrrolidine, a precursor for click chemistry applications.
Applications in Pharmaceutical Research
While direct therapeutic applications remain under investigation, the compound’s utility lies in its role as a chiral scaffold for drug discovery:
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Protease Inhibitors: Pyrrolidine derivatives are explored as inhibitors for enzymes like DPP-4 and SARS-CoV-2 main protease .
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Radiotracers: Fluorinated pyrrolidines serve as precursors for PET imaging agents, as seen in the synthesis of 4-[18F]fluoro-L-proline analogs .
Table 2: Potential Biological Targets
Target Class | Example Application |
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Enzymes | Inhibitors for kinases, proteases |
GPCRs | Modulators of neurotransmitter receptors |
Transporters | Substrates for amino acid transporters |
Analytical Characterization Methods
Purity and structural integrity are assessed via:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases.
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Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks at m/z 217.68.
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X-ray Crystallography: Resolves stereochemistry and crystal packing, though data for this specific compound remain unpublished .
Supplier | Location |
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Weifang Runzhong Fine Chemical | China |
Minakem | France |
Shenyang Funing Pharmaceutical | China |
Suppliers emphasize its use strictly for research, excluding human or veterinary applications .
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